Manicol
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Overview
Description
Preparation Methods
Manicol can be synthesized through several methods:
Chemical Synthesis: This involves the hydrogenation of fructose or glucose using catalysts such as nickel or ruthenium under high pressure and temperature conditions.
Biotechnological Production: This method employs microorganisms like bacteria and yeast to convert fructose into mannitol through fermentation processes.
Chemical Reactions Analysis
Manicol undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form mannose or mannonic acid using oxidizing agents like nitric acid.
Reduction: It can be reduced to form sorbitol using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Scientific Research Applications
Manicol has a wide range of applications in scientific research:
Mechanism of Action
Manicol acts as an osmotic diuretic by increasing the osmolarity of blood plasma, which draws water out of tissues and into the bloodstream. This results in increased urine production and reduced intracranial and intraocular pressure. It is metabolically inert and does not undergo significant metabolism in the human body .
Comparison with Similar Compounds
Manicol is similar to other sugar alcohols like sorbitol and xylitol but has distinct properties:
Sorbitol: Both are used as sweeteners, but sorbitol is more hygroscopic and less effective as a diuretic compared to this compound.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
5,6-dihydroxy-9-methyl-2-prop-1-en-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-4-5-11-12(7-10)9(3)6-13(16)15(18)14(11)17/h6,10H,1,4-5,7H2,2-3H3,(H2,16,17,18) |
InChI Key |
XZCVMNQLRNHDOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |
Canonical SMILES |
CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |
Synonyms |
manicol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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